molecular formula C12H14N2O3 B1221192 Cyclopentobarbital CAS No. 76-68-6

Cyclopentobarbital

Cat. No. B1221192
CAS RN: 76-68-6
M. Wt: 234.25 g/mol
InChI Key: XOVJAYNMQDTIJD-UHFFFAOYSA-N
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Description

Cyclopentobarbital, also known as Allylpental or Cyclopental, is a barbiturate derivative invented in the 1940s1. It has sedative and anticonvulsant properties and was primarily used as an anaesthetic in veterinary medicine1. It is considered similar in effects to phenobarbital but lasts almost three times as long, and is considered a long-acting barbiturate with a fairly slow onset of action1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Cyclopentobarbital. However, barbiturates are generally synthesized by the reaction of malonic acid derivatives with urea2.



Molecular Structure Analysis

The molecular formula of Cyclopentobarbital is C12H14N2O33. In the cyclopentobarbital molecule, the cyclopentenyl ring is disordered over two positions related by a rotation of approximately 180° about its C—C bond to the pyrimidine ring4.



Chemical Reactions Analysis

While specific chemical reactions involving Cyclopentobarbital are not readily available, barbiturates are known to undergo a variety of reactions. They can be metabolized by hepatic microsomal enzymes5.



Physical And Chemical Properties Analysis

The molecular weight of Cyclopentobarbital is 234.255 g·mol −13. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.


Scientific Research Applications

Pharmacologic Study and Anesthetic Comparison

Cyclopentobarbital, also referred to as 5-allyl-5-Δ2-cyclopentenyl barbituric acid or Cyclopal, has been studied for its pharmacologic properties and compared with Pentobarbital. A study conducted in 1944 focused on acute and chronic oral toxicity, effectiveness, and excretion in rats and dogs. It was observed that the onset of anesthesia was similar for both Cyclopal and Pentobarbital, but Cyclopal had a longer duration of anesthesia. The study also noted that dogs maintained general good health and normal liver function after five months of treatment with Cyclopal, indicating its potential for prolonged usage (Brook & Cartland, 1944).

Interaction with Other Drugs and Metabolism

Research has identified various pharmacokinetic drug interactions of cyclosporine (CyA) due to its ability to induce or inhibit the metabolism of other drugs, including barbiturates. This interaction is important because it can affect drug concentrations and therefore efficacy and safety. For instance, phenobarbital, a commonly known barbiturate, has been shown to influence the metabolism of CyA (Baciewicz & Baciewicz, 1989).

Cytochrome P450 Enzyme System

The role of barbiturates, such as phenobarbital, in the induction of drug metabolism has been extensively studied. They act on the cytochrome P450 enzyme system, which is crucial for metabolizing various drugs. This mechanism has been linked to the induction of genes within CYP subfamilies, which are involved in drug metabolism. Understanding this process is important for predicting drug interactions and responses in clinical settings (Negishi, 2017).

Anesthetic and Analgesic Effects

Studies have also examined the anesthetic and analgesic effects of barbiturates in conjunction with other drugs. For example, research on cyclosporine's impact on pentobarbital and fentanyl in mice has shown that cyclosporine can significantly prolong pentobarbital-induced sleep and enhance fentanyl's analgesic effect. This highlights the potential for barbiturates to interact with other drugs and modify their effects in medical settings (Cirella et al., 1986).

Inhibition of Apoptosis in Neuronal Cells

Pentobarbital, a barbiturate, has been shown to have a protective effect against apoptosis in neuronal cells. This finding suggests potential therapeutic applications in conditions like cerebral ischemia where neuronal apoptosis plays a role. Understanding the mechanisms by which barbiturates inhibit apoptosis could lead to new therapeutic strategies for neuroprotective interventions (Morimoto et al., 2000).

Conditional Immunomodulation

Research has also explored the conditional immunomodulation effects of drugs like cyclophosphamide when paired with a conditional stimulus. This phenomenon, observed in animal studies, indicates that the immune system's response can be modified by psychological factors or drug conditioning. Such findings open up new avenues for understanding and manipulating immune responses in clinical settings (MacQueen & Siegel, 1989).

Safety And Hazards

There is no specific information available on the ability of Cyclopentobarbital to induce physical or psychic dependence, in either animals or man in controlled laboratory studies5. The Warsaw Poison Control Centre reported some cases of overdose in 1983 and 19855.


properties

IUPAC Name

5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVJAYNMQDTIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871549
Record name 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentobarbital

CAS RN

76-68-6
Record name Cyclopentobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
T Gelbrich, J Schinke, UJ Griesser - Molbank, 2023 - mdpi.com
The two-component compound formed by codeine and cyclopentobarbital was produced using grinding techniques and through evaporation from alcoholic solutions. The cocrystal …
Number of citations: 4 www.mdpi.com
BM Trost, GM Schroeder - The Journal of Organic Chemistry, 2000 - cir.nii.ac.jp
Palladium-Catalyzed Asymmetric Allylic Alkylation of Barbituric Acid Derivatives: Enantioselective Syntheses of Cyclopentobarbital and Pentobarbital | CiNii Research …
Number of citations: 60 cir.nii.ac.jp
WA Joern - Journal of analytical toxicology, 1994 - academic.oup.com
… The procedure is as follows: To a 100-x 16-mm tube, 50 I~ L of a methanolic solution of the internal standards (benzoylecgonine-d3 and cyclopentobarbital) was added. One milliliter of …
Number of citations: 11 academic.oup.com
B Levine, RJ Phipps, C Naso, K Fahie… - Journal of analytical …, 2010 - academic.oup.com
… Briefly, blood or tissue homogenate spiked with an internal standard (cyclopentobarbital) was buffered to pH 5 and applied to Chem Elut ® columns. The columns were washed with …
Number of citations: 9 academic.oup.com
J Sjögren, L Sölvell, I Karlsson - Acta Medica Scandinavica, 1965 - Wiley Online Library
Methods Healthy volunteers, 20-25 years of age, were chosen for the study. The doses were administered in the morning on an empty stomach after fasting overnight. NO food or drink …
Number of citations: 43 onlinelibrary.wiley.com
M Adamczyk, J Douglas, J Grote… - Journal of analytical …, 1998 - academic.oup.com
A fluorescence polarization immunoassay for barbiturates on the Abbott AxSYM analyzer is described. The assay displayed dilution linearity up to 1200 ng/mL; coefficients of variation …
Number of citations: 4 academic.oup.com
RG Aker, EE Kucukibrahimoglu - Journal of Forensic and Legal …, 2013 - researchgate.net
Nowadays traffic accidents, which have high mortality and morbidity, are an important public health problem. The association between the use of alcohol and/or drugs by drivers and the …
Number of citations: 2 www.researchgate.net
HH Maurer - Journal of Chromatography B: Biomedical Sciences …, 1990 - Elsevier
A gas chromatographic-mass spectrometric procedure is described for the identification and differentiation of sedative-hypnotics and their metabolites in urine. The following 24 …
Number of citations: 57 www.sciencedirect.com
BM Trost, ML Crawley - Chemical Reviews, 2003 - ACS Publications
… Asymmetric allylic alkylation utilizing barbituate derivative 40 as nucleophile with simple allylic carboxylate 41 as electrophile afforded cyclopentobarbital 42 (5-allyl-5-cyclopent-2-…
Number of citations: 951 pubs.acs.org
WHO Expert Committee on Drug Dependence… - 1987 - apps.who.int
0n Drug DependenEE Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 5 apps.who.int

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